pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate
Overview
Description
Pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the molecular formula C11H19N3O2S . It is known for its unique structure, which includes a thiadiazole ring, a carbamate group, and a pentyl chain. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with pentyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or sulfide.
Scientific Research Applications
Pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The carbamate group can also form covalent bonds with nucleophilic sites in proteins, leading to changes in their structure and activity .
Comparison with Similar Compounds
Pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate can be compared with other thiadiazole derivatives, such as:
Methyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate: Similar structure but with a methyl group instead of a pentyl group.
Ethyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate: Similar structure but with an ethyl group instead of a pentyl group.
Butyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate: Similar structure but with a butyl group instead of a pentyl group. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
pentyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-3-5-6-8-16-11(15)12-10-14-13-9(17-10)7-4-2/h3-8H2,1-2H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAWEVCBBJXURQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NN=C(S1)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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